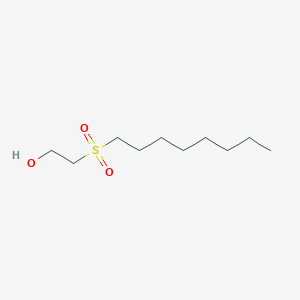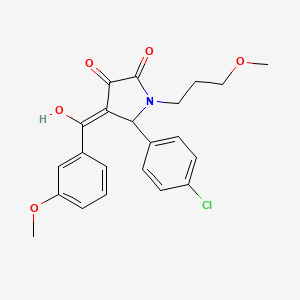![molecular formula C16H13NO4 B11049665 8-hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one](/img/structure/B11049665.png)
8-hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one is a complex organic compound with a unique structure that includes an indole system and a dioxane ring. The indole system is essentially planar, while the dioxane ring adopts a twist conformation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one involves multiple steps. One common method includes the formation of the indole system followed by the construction of the dioxane ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial production, with adjustments made to optimize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
8-Hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives and dioxane-containing molecules. Examples are:
- 4-Hydroxy-2-quinolones
- 6,7,8,9-tetrahydro-3-hydroxy-2-indoles
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles .
Uniqueness
What sets 8-hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one apart is its unique combination of an indole system and a dioxane ring.
Propriétés
Formule moléculaire |
C16H13NO4 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
6-hydroxy-6-phenyl-3,7-dihydro-2H-[1,4]dioxino[2,3-f]isoindol-8-one |
InChI |
InChI=1S/C16H13NO4/c18-15-11-8-13-14(21-7-6-20-13)9-12(11)16(19,17-15)10-4-2-1-3-5-10/h1-5,8-9,19H,6-7H2,(H,17,18) |
Clé InChI |
PLXHKIADOBUBOV-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C3C(=C2)C(NC3=O)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049583.png)

![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11049589.png)
![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049594.png)
![5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11049601.png)
![3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049602.png)
![9-(3-chlorophenyl)-1-hydroxy-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one](/img/structure/B11049612.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11049614.png)

![3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049624.png)
![N-{7-[cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide](/img/structure/B11049637.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11049641.png)
![6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione](/img/structure/B11049643.png)
![[1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro-10-(phenylmethyl)-](/img/structure/B11049657.png)
